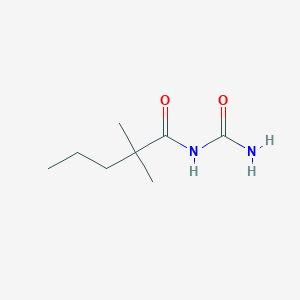
Urea, (2,2-dimethylvaleryl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, (2,2-dimethylvaleryl)-, also known as DMVU, is a chemical compound that has been widely used in scientific research for various applications. It is a highly reactive compound that is used as a crosslinking agent, a protein modifier, and a labeling reagent.
Wirkmechanismus
Urea, (2,2-dimethylvaleryl)- reacts with the amino groups of lysine residues in proteins, forming covalent bonds that stabilize the protein structure. This crosslinking can lead to changes in the protein's activity or stability. Urea, (2,2-dimethylvaleryl)- can also modify the activity of enzymes by reacting with their active sites.
Biochemische Und Physiologische Effekte
Urea, (2,2-dimethylvaleryl)- has been shown to have a variety of effects on proteins and enzymes. It can stabilize protein structures, alter protein activity or stability, and modify enzyme activity. Urea, (2,2-dimethylvaleryl)- has also been shown to be toxic to cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, (2,2-dimethylvaleryl)- has several advantages for lab experiments. It is a highly reactive compound that can be used for crosslinking, labeling, and modification of proteins and enzymes. It is also relatively easy to synthesize and purify. However, Urea, (2,2-dimethylvaleryl)- can be toxic to cells at high concentrations, and its reactivity can lead to nonspecific crosslinking or modification of proteins.
Zukünftige Richtungen
There are several future directions for research on Urea, (2,2-dimethylvaleryl)-. One area of interest is the development of new methods for crosslinking, labeling, and modifying proteins using Urea, (2,2-dimethylvaleryl)-. Another area of interest is the use of Urea, (2,2-dimethylvaleryl)- in the study of protein-protein interactions and protein structure. Additionally, the toxicity of Urea, (2,2-dimethylvaleryl)- needs to be further studied to determine its safety for use in vivo.
Synthesemethoden
Urea, (2,2-dimethylvaleryl)- can be synthesized by reacting 2,2-dimethylvaleryl chloride with urea in the presence of a base. The reaction yields Urea, (2,2-dimethylvaleryl)- as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Urea, (2,2-dimethylvaleryl)- has been widely used in scientific research as a crosslinking agent for proteins and peptides. It reacts with the amino groups of lysine residues in proteins, forming covalent bonds that stabilize the protein structure. Urea, (2,2-dimethylvaleryl)- has also been used as a labeling reagent for proteins, peptides, and nucleic acids. It can be used to attach fluorescent or biotin tags to proteins, allowing for their detection and purification. Additionally, Urea, (2,2-dimethylvaleryl)- can be used as a protein modifier, altering the activity or stability of the protein.
Eigenschaften
CAS-Nummer |
13146-45-7 |
|---|---|
Produktname |
Urea, (2,2-dimethylvaleryl)- |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
N-carbamoyl-2,2-dimethylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-4-5-8(2,3)6(11)10-7(9)12/h4-5H2,1-3H3,(H3,9,10,11,12) |
InChI-Schlüssel |
GKFQYYGALVVKKQ-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(=O)NC(=O)N |
Kanonische SMILES |
CCCC(C)(C)C(=O)NC(=O)N |
Andere CAS-Nummern |
13146-45-7 |
Synonyme |
(2,2-Dimethylvaleryl)urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



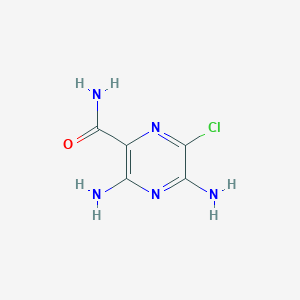
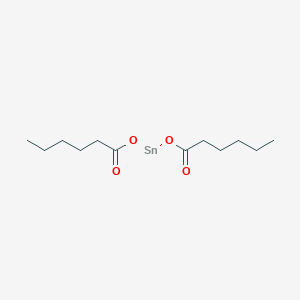
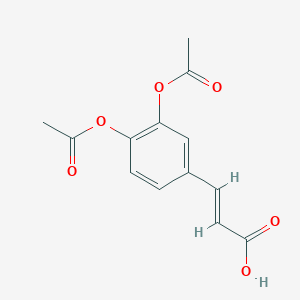
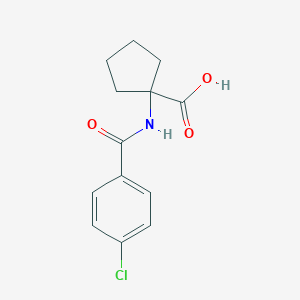
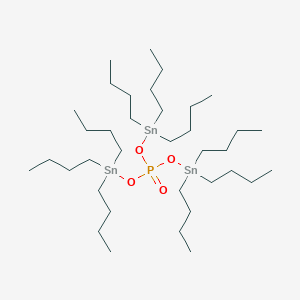
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
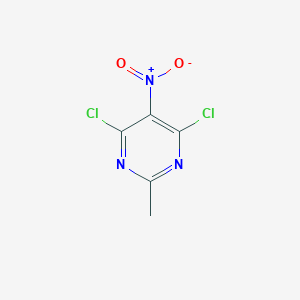

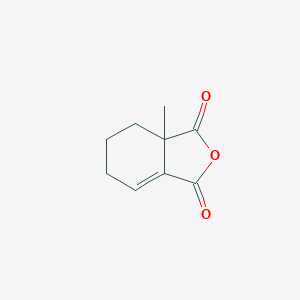
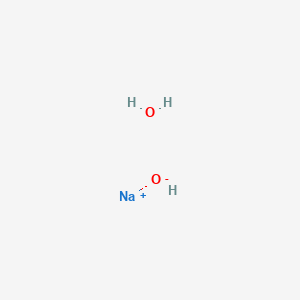
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
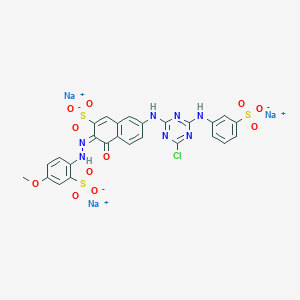
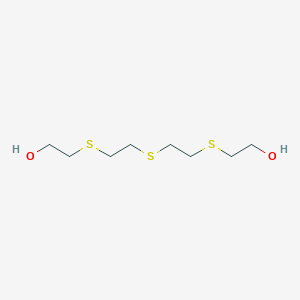
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)